
(1-Bromo-2-methylpropan-2-yl)benzene
Übersicht
Beschreibung
“(1-Bromo-2-methylpropan-2-yl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known as neophyl bromide . The molecular weight of this compound is 213.12 g/mol .
Molecular Structure Analysis
The molecular structure of “(1-Bromo-2-methylpropan-2-yl)benzene” consists of a benzene ring with a bromomethyl group and a methyl group attached to the second carbon . The InChI code for this compound is 1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 .
Physical And Chemical Properties Analysis
“(1-Bromo-2-methylpropan-2-yl)benzene” has a molecular weight of 213.11 g/mol . It has a XLogP3 value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 212.02006 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
(1-Bromo-2-methylpropan-2-yl)benzene: is a valuable reagent in organic synthesis. It’s used to introduce the 2-methylpropan-2-yl group into other molecules, which can significantly alter their chemical properties. This compound can participate in various reactions, such as Grignard reactions , to form new carbon-carbon bonds .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize potential pharmaceuticals . Its structure is a good starting point for creating molecules that might interact with biological targets, such as enzymes or receptors, leading to the development of new drugs .
Material Science
In material science, (1-Bromo-2-methylpropan-2-yl)benzene can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to change their hydrophobicity or to introduce specific functional groups that can further react with other substances .
Analytical Chemistry
This compound can serve as a standard in chromatography for the identification and quantification of similar organic compounds. Its unique retention time helps in calibrating chromatographic systems .
Chemical Education
Due to its relatively simple structure and reactivity, (1-Bromo-2-methylpropan-2-yl)benzene is an excellent compound for teaching purposes. It can be used in laboratory courses to demonstrate various organic reactions and synthesis techniques .
Pesticide Development
The bromine atom in (1-Bromo-2-methylpropan-2-yl)benzene makes it a potential precursor for the synthesis of pesticides. Brominated compounds are often used in pest control due to their effectiveness in disrupting biological processes in insects .
Polymer Chemistry
In polymer chemistry, this compound can be used as an initiator for radical polymerizations or as a modifier to introduce side chains into existing polymers, thereby altering their properties, such as increasing resistance to degradation .
Catalyst Design
Finally, (1-Bromo-2-methylpropan-2-yl)benzene can be used in the design of catalysts. The benzene ring can be functionalized to create ligands for metal catalysts, which are crucial in many industrial chemical processes .
Eigenschaften
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTCRBRKJMKHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456612 | |
| Record name | Benzene, (2-bromo-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3756-32-9 | |
| Record name | (2-Bromo-1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3756-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-bromo-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromo-2-methylpropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



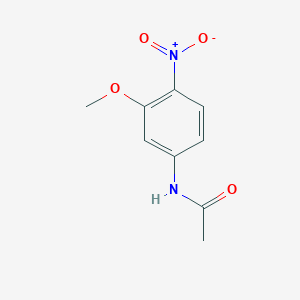
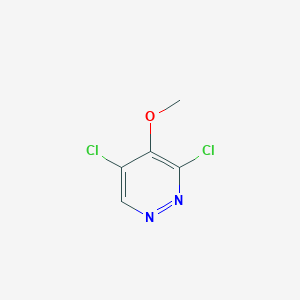
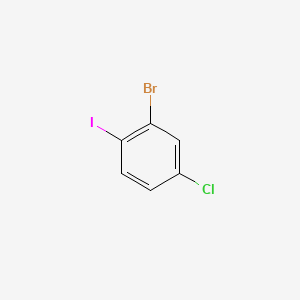
![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)
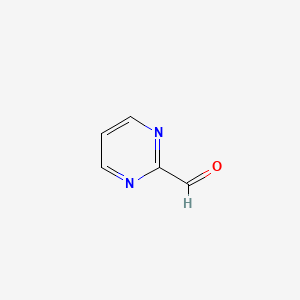

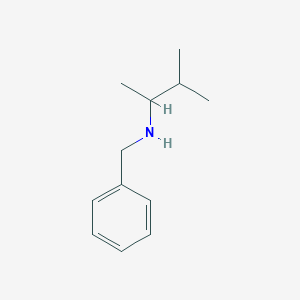


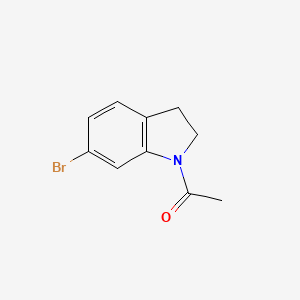
![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)
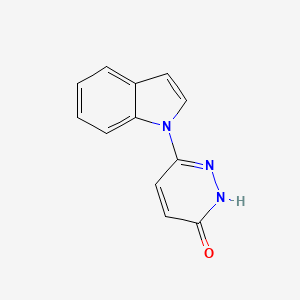
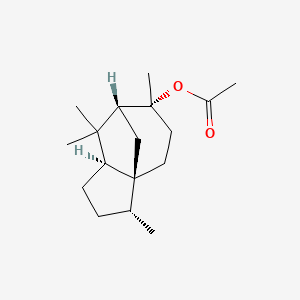
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)